

Reductive amination using N,N'-dimethylethylenediamine protected forms

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Compound of Interest

Compound Name: *N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine*

CAS No.: 177587-81-4

Cat. No.: B6359007

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Application Note: Selective Reductive Amination using

-Boc-

-dimethylethylenediamine

Introduction & Strategic Utility

In modern medicinal chemistry—particularly in the synthesis of GPCR ligands, kinase inhibitors, and PROTAC linkers—diamines serve as critical scaffolds. However, the use of symmetrical diamines like

-dimethylethylenediamine presents a "polyamination" challenge: without protection, both amine termini compete for the electrophile, leading to polymerization or uncontrolled bis-alkylation.

This guide details the protocol for using

-Boc-

-dimethylethylenediamine (and similar protected forms) to achieve high-fidelity mono-alkylation.

Why this Reagent?

- **Selectivity:** The tert-butoxycarbonyl (Boc) group renders one nitrogen nucleophilically inert, forcing reaction exclusively at the remaining secondary amine.
- **Reactivity Profile:** Unlike primary amines which form imines, the free secondary amine in this reagent forms an iminium ion.^[1] Iminium ions are more electrophilic than imines, allowing for faster reduction and often mitigating the need for harsh conditions.
- **Solubility:** The methyl groups and the carbamate lipophilicity improve solubility in chlorinated solvents (DCM, DCE) compared to the parent diamine.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed through a stable imine but rather a positively charged iminium intermediate.

Key Causality:

- **Hemiaminal Formation:** The secondary amine attacks the carbonyl.
- **Iminium Generation:** Acid catalysis (AcOH) aids the elimination of water. Crucially, this equilibrium is driven forward by the stability of the resulting iminium species.
- **Hydride Transfer:** The reducing agent (STAB) delivers a hydride to the C=N bond. STAB is preferred because it is less basic than

and does not reduce the aldehyde/ketone competitively at a significant rate.

Figure 1: Reaction pathway for secondary amine reductive amination via iminium ion.

Experimental Protocols

Protocol A: The "Standard" STAB Method

Best for: Aliphatic aldehydes, aromatic aldehydes, and reactive ketones.

Reagents:

- Amine:

-Boc-

-dimethylethylenediamine (1.0 equiv)[2]

- Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv)
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][3]
- Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Workflow:

- Preparation: In a dry vial/flask, dissolve the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).
- Activation: Add AcOH (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).
 - Why? This pre-complexation promotes hemiaminal formation before the reductant is introduced.
- Reduction: Add STAB (1.5 equiv) in a single portion.
 - Observation: Mild effervescence may occur.
- Monitoring: Stir at RT under nitrogen. Monitor by LCMS.[4]
 - Self-Validation: Look for the mass of [Product + H]⁺. If the aldehyde peak persists but no product forms, the iminium ion is not forming (add more acid or heat).
- Quench: Once complete (typically 2–16 hours), quench by adding saturated aqueous .
 - Crucial: Stir the biphasic mixture vigorously for 15 minutes. This breaks down the boron-amine complexes which can otherwise trap your product in the aqueous layer or emulsion.
- Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones or acid-sensitive substrates where STAB fails.

Reagents:

- Promoter: Titanium(IV) isopropoxide () (neat).
- Reductant: Sodium Borohydride () (ethanol solution).

Step-by-Step Workflow:

- Complexation: Mix Amine (1.0 equiv) and Ketone (1.0 equiv) in a flask.
- Titanium Addition: Add (1.2 – 1.5 equiv) neat (no solvent is often preferred, or minimal THF).
- Incubation: Stir at RT (or 40–50°C for difficult substrates) for 2–6 hours.
 - Mechanism:^{[4][5][6][7][8]} Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the iminium/enamine species.
- Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH).
- Reduction: Cool to 0°C. Add (1.5 equiv) carefully (exothermic).
- Hydrolysis (The "White Precipitate" Step): After reaction completion, add water () slowly.
 - Note: A thick white precipitate (

) will form.

- Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
- Workup: Concentrate the filtrate and partition between EtOAc and

.

Data & Stoichiometry Guide

Component	Role	Eq. (Protocol A)	Eq. (Protocol B)	Notes
Boc-Diamine	Nucleophile	1.0	1.0	Limiting reagent usually preferred for ease of purification.
Carbonyl	Electrophile	1.0 - 1.2	1.0 - 1.2	Excess carbonyl ensures complete consumption of valuable amine.
STAB	Reductant	1.4 - 1.6	N/A	Mild; tolerates esters, nitro, and nitriles.
NaBH ₄	Reductant	N/A	1.5	Stronger; used only after Ti-complexation.
AcOH	Catalyst	1.0 - 2.0	N/A	Essential for ketone conversion with STAB.
Ti(OiPr) ₄	Lewis Acid	N/A	1.2 - 1.5	Water scavenger; essential for hindered ketones.

Troubleshooting & Optimization

Issue: "The reaction stalled."

- Cause: Iminium ion formation is unfavorable.
- Fix: Increase AcOH to 5.0 equiv or switch to Protocol B (Titanium).

- Check: Ensure your DCE is dry. Water inhibits iminium formation (equilibrium shifts back).

Issue: "I see a +14 or +28 mass shift."

- Cause: Formaldehyde contamination (from solvents or STAB degradation) leading to methylation.
- Fix: Use fresh STAB and high-grade solvents.

Issue: "Emulsion during workup."

- Cause: Boron-amine complexation.
- Fix: Extend the
quench time to >30 mins or use a Rochelle's Salt (Potassium Sodium Tartrate) solution wash.

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